BenchChemオンラインストアへようこそ!

Masofaniten

AR NTD inhibitor prostate cancer in vitro pharmacology

Masofaniten (EPI-7386) is an irreplaceable AR N-terminal domain inhibitor for prostate cancer research. Unlike enzalutamide, apalutamide, and darolutamide—which target the ligand-binding domain—masofaniten binds the AR NTD directly, conferring activity against LBD-independent resistance mechanisms including AR-V7 splice variants and point-mutated AR. It delivers ~20-fold greater potency and substantially superior metabolic stability (>360 min in human hepatocytes) versus the earlier NTD inhibitor ralaniten, making it the definitive benchmark for NTD mechanistic studies, AR-V7-driven resistance modeling, and DMPK reference standardization.

Molecular Formula C24H24Cl2N4O4S
Molecular Weight 535.4 g/mol
CAS No. 2416716-62-4
Cat. No. B8249365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMasofaniten
CAS2416716-62-4
Molecular FormulaC24H24Cl2N4O4S
Molecular Weight535.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2=NC(=NC=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N
InChIInChI=1S/C24H24Cl2N4O4S/c1-24(2,18-12-16(14-27)22(21(26)13-18)33-11-9-25)17-4-6-20(7-5-17)34-15-19-8-10-28-23(29-19)30-35(3,31)32/h4-8,10,12-13H,9,11,15H2,1-3H3,(H,28,29,30)
InChIKeyGVCZSODXLFBYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Masofaniten (EPI-7386) Procurement Guide: Baseline Characterization and Research-Use Specifications


Masofaniten (CAS 2416716-62-4, EPI-7386) is a small-molecule inhibitor of the androgen receptor (AR) N-terminal domain (NTD), a region distinct from the ligand-binding domain (LBD) targeted by conventional antiandrogens [1]. As an "aniten," it inhibits AR transcriptional activity irrespective of LBD resistance mechanisms, including point mutations and truncated splice variants like AR-V7 [1]. Masofaniten is orally bioavailable and has been evaluated in Phase 1/2 clinical trials for prostate cancer [1].

Masofaniten Differentiation: Why LBD-Targeted Antiandrogens and Earlier NTD Inhibitors Are Not Interchangeable


Masofaniten cannot be substituted with LBD-targeted antiandrogens (e.g., enzalutamide, apalutamide, darolutamide) due to its unique N-terminal domain (NTD) binding site, which enables activity against resistance mechanisms that render LBD inhibitors ineffective, including AR splice variants (AR-V7) and LBD point mutations [1]. Furthermore, masofaniten cannot be replaced by earlier NTD inhibitors like ralaniten (EPI-002) due to its substantially superior potency, metabolic stability, and pharmacokinetic profile—differences that translate directly into research and clinical applicability [1].

Masofaniten Quantitative Differentiation: Head-to-Head Evidence Versus Ralaniten, Enzalutamide, and LBD Inhibitors


Masofaniten vs Ralaniten: 20-Fold Improvement in AR Transcriptional Inhibition Potency

Masofaniten demonstrates a 20-fold higher antiandrogenic potency than its predecessor ralaniten (EPI-002) in vitro, with an IC50 of 535 nM compared to 9,580 nM for ralaniten in the same androgen-induced PSA-luciferase reporter assay [1]. This potency improvement represents a significant advancement within the AR NTD inhibitor class.

AR NTD inhibitor prostate cancer in vitro pharmacology

Masofaniten vs Ralaniten: Superior Metabolic Stability in Human Hepatocytes

Masofaniten exhibits greater metabolic stability in human hepatocytes compared to ralaniten [1]. While precise quantitative half-life data for masofaniten in human hepatocytes is reported as >360 minutes [2], the comparative stability advantage over ralaniten is a key differentiation point cited in the literature.

metabolic stability human hepatocytes preclinical DMPK

Masofaniten vs Ralaniten: 20-Fold Increase in Systemic Exposure (AUC) and Extended Half-Life

In preclinical pharmacokinetic studies, masofaniten achieved an AUC (area under the curve) approximately 20-fold higher than ralaniten when administered orally, accompanied by a significantly longer half-life [1]. This PK advantage is critical for achieving and maintaining therapeutic concentrations in vivo.

pharmacokinetics oral bioavailability in vivo PK

Masofaniten vs Enzalutamide (LBD Inhibitor): Activity Against AR-V7-Driven Transcription

Unlike enzalutamide, which targets the AR ligand-binding domain (LBD) and is ineffective against AR splice variants lacking the LBD, masofaniten inhibits transcriptional activity driven by AR-V7 . Preclinical data demonstrate that masofaniten strongly impairs the transcriptional activity and viability of cellular models driven exclusively by truncated AR protein, including AR-V7 .

AR-V7 splice variant enzalutamide resistance CRPC

Masofaniten + Enzalutamide Combination: Preclinical Evidence of Deeper AR Pathway Blockade vs Enzalutamide Alone

Preclinical RNAseq and ChIPseq analyses demonstrate that the combination of masofaniten plus enzalutamide results in a deeper blockade of the androgen receptor pathway and greater antitumor activity compared to enzalutamide alone [1].

combination therapy AR signaling transcriptomics mCRPC

Clinical Efficacy Disappointment: Phase 2 Trial Termination Due to Lack of Benefit Over Enzalutamide Monotherapy

A randomized Phase 2 trial (NCT05075577) evaluating masofaniten plus enzalutamide versus enzalutamide alone in mCRPC was terminated following a futility analysis that showed single-agent enzalutamide outperformed historical controls and was comparable to the combination, with no clear efficacy benefit observed for the addition of masofaniten [1][2]. The development of masofaniten was subsequently discontinued [3].

phase 2 trial mCRPC enzalutamide clinical futility

Masofaniten Application Scenarios: Research Contexts Where NTD Targeting Provides Definitive Value


Investigating AR N-Terminal Domain Biology and Transcriptional Regulation

Masofaniten serves as a chemical probe for dissecting AR N-terminal domain function in transcriptional regulation. Unlike LBD-targeted inhibitors (enzalutamide, apalutamide, darolutamide), masofaniten binds directly to the AR NTD, enabling researchers to study NTD-specific co-regulator recruitment and transcriptional activation mechanisms independent of ligand binding [1]. Its 20-fold greater potency and superior metabolic stability over ralaniten [1] make it the preferred tool compound for long-term in vitro and in vivo NTD functional studies.

Modeling Resistance to LBD-Targeted Therapies in Castration-Resistant Prostate Cancer

Masofaniten is uniquely suited for studies of AR splice variant (AR-V7)-driven resistance. Preclinical data confirm that masofaniten inhibits transcriptional activity and reduces viability in cellular models driven exclusively by truncated AR protein, including AR-V7 [1]. Researchers can use masofaniten to interrogate AR signaling persistence in enzalutamide-resistant cell lines and patient-derived xenograft models, providing a mechanistic tool to understand NTD-mediated escape pathways.

Preclinical Combination Studies Exploring Dual AR Domain Targeting

The combination of masofaniten with LBD inhibitors (e.g., enzalutamide) has demonstrated deeper AR pathway blockade in preclinical RNAseq and ChIPseq analyses [1]. Researchers investigating the hypothesis that simultaneous NTD and LBD targeting can overcome compensatory AR signaling should select masofaniten for these mechanistic combination studies. However, given the negative Phase 2 clinical results showing no efficacy benefit [2], these preclinical findings should be interpreted as mechanistic insights rather than predictors of clinical synergy.

Comparative Pharmacokinetic and Metabolic Stability Studies of AR NTD Inhibitors

Masofaniten's documented ~20-fold higher AUC and extended half-life compared to ralaniten [1], along with its >360-minute stability in human hepatocytes [2], position it as a benchmark compound for DMPK studies of AR NTD inhibitors. Researchers developing next-generation NTD-targeted agents can use masofaniten as a reference standard for evaluating improvements in oral bioavailability and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Masofaniten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.